2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034594-75-5
Cat. No.: VC5108027
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 403.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034594-75-5 |
---|---|
Molecular Formula | C18H15BrN2O2S |
Molecular Weight | 403.29 |
IUPAC Name | 2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Standard InChI Key | ZHPFTSCIMWPOCJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS RN: 1798490-12-6 ) has the molecular formula C₁₈H₁₅BrN₂O₂S and a molecular weight of 403.3 g/mol . Its IUPAC name reflects its intricate structure: a benzamide core substituted with bromine at position 2 and methoxy at position 5, linked via an amide bond to a pyridin-3-ylmethyl group bearing a thiophen-3-yl substituent at position 2 .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₅BrN₂O₂S | |
Molecular Weight | 403.3 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
The absence of reported melting or boiling points underscores the need for further experimental characterization .
Synthetic Pathways and Methodologies
General Synthesis Strategies
The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from analogous benzamide derivatives. A plausible route includes:
-
Formation of the Benzamide Core: Bromination and methoxylation of benzoic acid derivatives, followed by conversion to the acid chloride and subsequent amidation .
-
Pyridine-Thiophene Hybrid Synthesis: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group to the pyridine ring.
-
Final Assembly: Coupling the functionalized pyridine-thiophene intermediate with the benzamide moiety via reductive amination or nucleophilic substitution .
Experimental Insights from Analogous Compounds
A study on N-(pyridin-2-yl)amides demonstrated that α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) and iodine to form amides . Adapting this protocol, the target compound could be synthesized by substituting the aminopyridine component with a thiophene-bearing analog .
Reaction Scheme (Simplified):
Physicochemical and Spectroscopic Properties
Spectral Characterization
While specific spectral data for this compound are unavailable, analogous benzamides exhibit characteristic signals:
-
¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~10 ppm) .
-
IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Solubility and Stability
The bromine and methoxy groups enhance lipophilicity, suggesting low aqueous solubility. Stability under acidic/basic conditions remains unstudied but could be inferred from similar halogenated benzamides .
Compound | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Bromine, pyrimidine | Cyclin-dependent kinase inhibition |
N-(4-Bromophenyl)-N'-(pyridin-3-yloxy)urea | Bromine, urea linkage | Anticancer activity |
Target Compound | Bromine, thiophene-pyridine | Hypothesized kinase/modulator activity |
Applications in Drug Development and Materials Science
Therapeutic Prospects
The compound’s hybrid structure positions it as a candidate for:
-
Oncology: Targeting kinases overexpressed in cancers.
-
Neurology: Modulating GABA receptors due to thiophene’s π-π stacking capability .
Material Science Applications
The conjugated thiophene-pyridine system suggests utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume